

# 4,4',4''-Triformyltriphenylamine molecular weight

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## Compound of Interest

Compound Name: *Tris(4-formylphenyl)amine*

Cat. No.: *B039881*

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An In-Depth Technical Guide to 4,4',4''-Triformyltriphenylamine

## Introduction

4,4',4''-Triformyltriphenylamine, also known as **tris(4-formylphenyl)amine** or 4,4',4''-nitrilotrisbenzaldehyde, is a versatile organic compound that has garnered significant interest in materials science and organic synthesis. Its unique tripodal structure, featuring a central nitrogen atom connected to three formyl-substituted phenyl rings, makes it an excellent building block for the construction of complex supramolecular architectures, covalent organic frameworks (COFs), and functional polymers. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications.

## Physicochemical Properties

4,4',4''-Triformyltriphenylamine is a solid compound, typically appearing as a light yellow to green powder or crystalline solid<sup>[1]</sup>. It is soluble in organic solvents like chloroform<sup>[1]</sup>.

## Quantitative Data Summary

A summary of the key physicochemical properties of 4,4',4''-Triformyltriphenylamine is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	329.35 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>21</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	119001-43-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	244-248 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point (Predicted)	551.1 ± 45.0 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Density (Predicted)	1.288 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
Vapor Pressure	3.42E-12 mmHg at 25°C	<a href="#">[6]</a>
Refractive Index	1.714	<a href="#">[6]</a>

## Synthesis

The synthesis of 4,4',4''-triformyltriphenylamine can be achieved through various methods. One common approach involves the formylation of triphenylamine. A detailed experimental protocol for its preparation from 4-formyltriphenylamine is provided below.

## Experimental Protocol: Synthesis from 4-Formyltriphenylamine

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich aromatic compounds.

Materials:

- 4-Formyltriphenylamine
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Sodium hydroxide (NaOH)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Petroleum ether
- Ethyl acetate
- Ice
- Nitrogen gas ( $\text{N}_2$ )

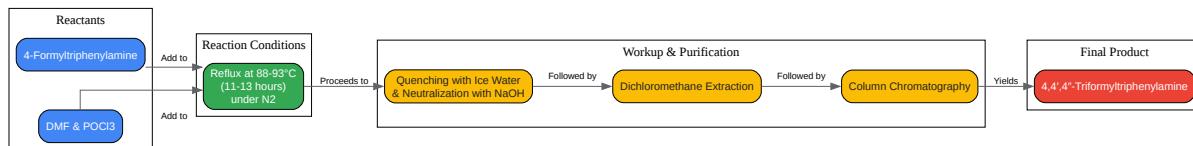
Procedure:

- In a reaction vessel, add 4-formyltriphenylamine and N,N-dimethylformamide (DMF).
- Cool the reaction mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.
- While maintaining the temperature, add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the mixture. The molar ratio of 4-formyltriphenylamine to  $\text{POCl}_3$  should be approximately 1:20 to 1:22, and the molar ratio of DMF to  $\text{POCl}_3$  should be between 1:1 and 1:1.3[7].
- After the addition of  $\text{POCl}_3$  is complete, heat the reaction mixture to reflux at a temperature of 88 °C to 93 °C under a nitrogen atmosphere for 11 to 13 hours[7].
- After the reflux period, cool the reaction mixture and pour it into ice water.
- Neutralize the mixture with a solution of sodium hydroxide (NaOH).
- Filter the resulting precipitate under reduced pressure.
- Extract the filtrate with dichloromethane.
- Wash the combined organic phases with water and then with a saturated salt solution.
- Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product using silica gel column chromatography with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 8:3 v/v) as the eluent to yield the pure 4,4',4"-triformyltriphenylamine[7].

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4,4',4"-triformyltriphenylamine.



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